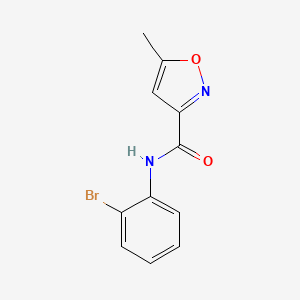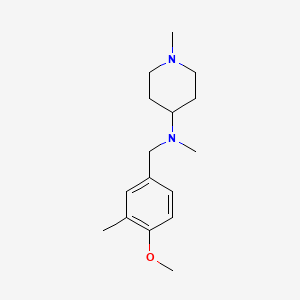![molecular formula C18H20N4O B4764545 N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4764545.png)
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea
Descripción general
Descripción
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, also known as MPN, is a synthetic compound widely used in scientific research due to its unique properties. MPN is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling.
Mecanismo De Acción
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea inhibits PKC by binding to the catalytic domain of the enzyme, preventing it from phosphorylating its downstream targets. This results in the inhibition of cellular signaling pathways that are dependent on PKC. The inhibition of PKC by N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to have a wide range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to inhibit the growth of bacteria and fungi. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to have a protective effect on the heart by reducing ischemia/reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in lab experiments include its potency and selectivity for PKC. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea is also relatively easy to synthesize and purify. The limitations of using N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in lab experiments include its potential toxicity and the possibility of off-target effects. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to have cytotoxic effects at high concentrations, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the use of N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea. Another area of interest is the use of N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in combination with other anticancer agents to improve their efficacy. The role of PKC in neurodegenerative diseases such as Alzheimer's disease is also an area of active research, and N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea may prove to be a useful tool in this field. Finally, the development of new delivery methods for N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea may improve its therapeutic potential.
Aplicaciones Científicas De Investigación
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been extensively used in scientific research due to its ability to selectively inhibit PKC. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has also been used to study the role of PKC in cardiovascular diseases, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
1-(2-methyl-3-pyrazol-1-ylpropyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14(13-22-11-5-10-20-22)12-19-18(23)21-17-9-4-7-15-6-2-3-8-16(15)17/h2-11,14H,12-13H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKYULQEWBLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC2=CC=CC=C21)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4764463.png)
![2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4764468.png)
![N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4764475.png)

![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![3-(3,4-dimethoxyphenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4764524.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4764530.png)
![ethyl 6-[5-(4-morpholinylmethyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate](/img/structure/B4764540.png)

![1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4764555.png)
![dimethyl 5-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764561.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4764566.png)

